2,2-Dipropylvaleronitrile
Overview
Description
2,2-Dipropylvaleronitrile: is an organic compound with the molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol . It is also known by other names such as 4-Cyano-4-propylheptane and Tripropylacetonitrile . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropylvaleronitrile can be achieved through various synthetic routes. One common method involves the reaction of valeronitrile with propylmagnesium bromide in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents and nitriles under controlled conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropylvaleronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids .
Reduction: Formation of amines .
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
2,2-Dipropylvaleronitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dipropylvaleronitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, inhibiting their activity and affecting metabolic pathways . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
- 2,2-Dipropylpentanenitrile
- 4-Cyano-4-propylheptane
- Tripropylacetonitrile
Comparison: 2,2-Dipropylvaleronitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties . Compared to similar compounds, it exhibits different reactivity patterns and interaction profiles with biological targets . This uniqueness makes it valuable in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
2,2-dipropylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHTDIOUIVENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201563 | |
Record name | 2,2-Dipropylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-48-7 | |
Record name | 2,2-Dipropylpentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5340-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2-Dipropylvaleronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=915 | |
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Record name | 2,2-Dipropylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dipropylvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.890 | |
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Record name | 2,2-DIPROPYLVALERONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE87M2OA61 | |
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